Cas no 1261978-11-3 (5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol)
5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol Chemical and Physical Properties
Names and Identifiers
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- 5-(5-FLUORO-2-METHYLPHENYL)-3-TRIFLUOROMETHYLPHENOL
- MFCD18316247
- DTXSID30686558
- 1261978-11-3
- 5'-Fluoro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
- 5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol, 95%
- 5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol
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- MDL: MFCD18316247
- Inchi: 1S/C14H10F4O/c1-8-2-3-11(15)7-13(8)9-4-10(14(16,17)18)6-12(19)5-9/h2-7,19H,1H3
- InChI Key: VYCOTFROTZLFNG-UHFFFAOYSA-N
- SMILES: FC1C=CC(C)=C(C=1)C1C=C(C=C(C(F)(F)F)C=1)O
Computed Properties
- Exact Mass: 270.06677759Da
- Monoisotopic Mass: 270.06677759Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 20.2Ų
5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322455-5 g |
5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol, 95%; . |
1261978-11-3 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB322455-5g |
5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol, 95%; . |
1261978-11-3 | 95% | 5g |
€1159.00 | 2024-04-20 |
5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol Suppliers
5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol
Professional Introduction to Compound with CAS No. 1261978-11-3 and Product Name: 5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol
The compound with the CAS number 1261978-11-3 and the product name 5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both fluoro and trifluoromethyl substituents in its molecular framework contributes to its distinct chemical properties, making it a subject of intense research interest.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds. These compounds are valued for their enhanced metabolic stability, improved binding affinity to biological targets, and increased bioavailability. The 5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol molecule exemplifies this trend, as its structural design incorporates fluorine atoms in positions that are known to influence pharmacokinetic and pharmacodynamic properties favorably.
The fluoro group at the 5-position of the phenyl ring is particularly noteworthy. Fluorine atoms are known to exhibit strong electron-withdrawing effects, which can modulate the electronic properties of the molecule. This modulation is crucial in determining the compound's reactivity and interaction with biological targets. Additionally, the methyl group at the 2-position introduces steric hindrance, further influencing the compound's conformational flexibility and binding affinity.
The trifluoromethylphenol moiety at the 3-position adds another layer of complexity to the molecule. The trifluoromethyl group is renowned for its ability to enhance lipophilicity and metabolic stability, making it a popular choice in drug design. The phenolic hydroxyl group further contributes to the compound's potential biological activity by serving as a hydrogen bond acceptor or donor, depending on the context of interaction with biological targets.
Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of novel therapeutic agents. For instance, research has demonstrated that fluorine substitution can significantly alter the pharmacological profile of small molecules, leading to improved efficacy and reduced side effects. The 5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol molecule aligns with these findings, as its structural features are likely to contribute to its potential therapeutic applications.
One area where this compound shows promise is in the treatment of inflammatory diseases. Inflammatory processes are often mediated by enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play a crucial role in the synthesis of pro-inflammatory mediators. The unique structural features of 5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol suggest that it may interact with these enzymes, potentially inhibiting their activity and thereby reducing inflammation.
Another promising application is in oncology. Cancer cells frequently exhibit altered signaling pathways that contribute to their growth and survival. Compounds that can modulate these pathways have shown significant potential in cancer therapy. The presence of both fluoro and trifluoromethyl groups in 5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol makes it a candidate for targeting such pathways, possibly by inhibiting key enzymes or receptors involved in cancer cell proliferation.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the desired molecular framework efficiently. The use of high-purity starting materials and rigorous analytical techniques ensures that the final product meets stringent quality standards.
In conclusion, 5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol represents a compelling example of how structural modifications can lead to novel pharmacological entities with significant therapeutic potential. Its unique combination of fluorinated aromatic moieties positions it as a valuable candidate for further research and development in medicinal chemistry. As our understanding of fluorine's role in drug design continues to evolve, compounds like this one will undoubtedly play a pivotal role in shaping future therapeutic strategies.
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